N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with various acids .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For benzothiazole derivatives, properties like molecular weight and elemental composition can be determined using mass spectrometry .Scientific Research Applications
Anti-Leishmanial Activity
Research has focused on the synthesis and characterization of nitroaromatic compounds, including derivatives similar to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, for their potential anti-leishmanial activity. The presence of an electroactive nitro group has been indicated as important for biological activity, with some compounds showing comparable inhibition activity to reference drugs, suggesting their promise as anti-leishmanicidal agents for veterinary use (Dias et al., 2015).
Anti-Helicobacter pylori Activity
Another study synthesized a series of derivatives starting from (5-nitrofuran-2-yl)methylene diacetate, evaluating their in vitro anti-Helicobacter pylori activity. The results indicated significant inhibitory activity against H. pylori, with certain compounds showing potent efficacy, suggesting their potential as therapeutic agents against H. pylori infections (Mohammadhosseini et al., 2009).
Solid-Phase Synthesis Applications
The compound's structural framework has been utilized in solid-phase synthesis methods for preparing benzodiazepinones, indicating its relevance in synthetic chemistry for constructing complex molecules (Lee et al., 1999).
Antitumor Agent Development
Derivatives of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide have been designed and synthesized for evaluating their potential as antitumor agents. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting their promise in cancer treatment (Yoshida et al., 2005).
Exploration of Structure-Function Relationships
The thiazolide class, related to the core structure of the compound, has been studied for its structure-function relationships in inducing apoptosis in colorectal tumor cells. Understanding the essential structural features for biological activity aids in the design of more effective therapeutic agents (Brockmann et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, leading to the inhibition of the enzyme. This interaction disrupts the synthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound effectively kills the bacteria .
Action Environment
The action of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy
Future Directions
properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-13-7-8-15-17(11-13)28-20(21-15)22(12-14-5-3-2-4-6-14)19(24)16-9-10-18(27-16)23(25)26/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJFVTVXKMIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide |
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